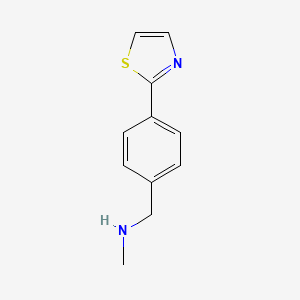

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine

Descripción

Contextualization of the 1,3-Thiazole Moiety in Chemical Biology

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is of paramount importance in the fields of medicinal chemistry and chemical biology. nih.govanalis.com.my This moiety is a key structural component in a wide array of natural products, most notably Vitamin B1 (Thiamine), and is present in numerous synthetic compounds with diverse and potent pharmacological activities. nih.gov The thiazole (B1198619) nucleus is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects. nih.govfabad.org.tr

The versatility of the 1,3-thiazole ring is demonstrated by its presence in several FDA-approved drugs, highlighting its clinical significance. fabad.org.tr Derivatives of 1,3-thiazole have been reported to exhibit an extensive range of biological activities, including but not limited to:

Antimicrobial: Thiazole derivatives have shown efficacy against various bacterial and fungal strains. fabad.org.tr

Anticancer: Compounds incorporating the thiazole ring have been investigated as potential antineoplastic agents. jpionline.org

Anti-inflammatory: The thiazole scaffold is found in molecules with significant anti-inflammatory properties. analis.com.my

Antiviral: Certain thiazole derivatives have demonstrated activity against various viruses. analis.com.my

Anticonvulsant: The central nervous system is another target for thiazole-containing compounds, with some exhibiting anticonvulsant effects. nih.gov

The chemical properties of the thiazole ring, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its promiscuity as a pharmacophore. mdpi.com These features allow for the facile synthesis of a diverse library of derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize their biological profiles. researchgate.net

Identification and Initial Characterization of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine as a Molecular Entity

This compound is a distinct chemical entity that combines the aforementioned 1,3-thiazole ring with an N-methylbenzylamine moiety. The thiazole ring is attached at its 2-position to a benzene (B151609) ring at the para-position, which in turn is connected to a methylaminomethyl group. While specific experimental data for this exact compound is not extensively documented in publicly available literature, its physicochemical properties can be predicted based on the characteristics of its constituent parts and analogous structures.

| Property | Predicted/Analogous Value |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to have limited solubility in water and better solubility in organic solvents. |

| Basicity (pKa) | The N-methylbenzylamine moiety confers basic properties to the molecule. The pKa of N-methylbenzylamine is approximately 9.7, suggesting this compound will be protonated at physiological pH. foodb.ca |

The synthesis of this compound would likely involve established synthetic methodologies for the formation of 2-arylthiazoles and the subsequent modification of the benzyl (B1604629) group. A common route for the synthesis of the 2-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis or variations thereof, which typically involves the condensation of a thioamide with an α-haloketone. jpionline.org Subsequent functional group manipulations on the benzyl portion would lead to the final N-methylated amine.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by a strong rationale rooted in the established biological importance of its constituent fragments. The combination of a proven pharmacophore (1,3-thiazole) with a biologically active scaffold (benzylamine) presents a compelling strategy for the discovery of novel bioactive molecules.

The 1,3-thiazole moiety, as previously discussed, is a versatile building block in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. nih.govfabad.org.tr The benzylamine (B48309) scaffold is also prevalent in numerous biologically active compounds, including neurotransmitters and synthetic drugs, and is known to interact with various receptors and enzymes.

The specific substitution pattern of this compound is also of interest. The placement of the thiazole ring at the para position of the benzylamine provides a rigid and defined spatial orientation of the two key fragments. The N-methylation of the benzylamine can influence its pharmacokinetic and pharmacodynamic properties, such as its basicity, lipophilicity, and metabolic stability.

Given the diverse biological activities associated with both the 1,3-thiazole and benzylamine moieties, this compound represents a promising candidate for screening against a variety of biological targets. Potential areas of investigation could include its activity as an enzyme inhibitor, a receptor antagonist, or an antimicrobial agent. The synthesis and biological evaluation of this compound and its analogues would contribute to a deeper understanding of the structure-activity relationships of this chemical class and could potentially lead to the identification of new lead compounds for drug development.

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-8-9-2-4-10(5-3-9)11-13-6-7-14-11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNMSLOSGSGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594508 | |

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-31-6 | |

| Record name | N-Methyl-4-(2-thiazolyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1,3-thiazol-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 4 1,3 Thiazol 2 Yl Benzylamine and Analogues

General Synthetic Strategies for Benzylamine-Thiazole Scaffolds

The assembly of molecules containing both benzylamine (B48309) and thiazole (B1198619) functionalities can be approached in a modular fashion, allowing for the synthesis of a diverse library of compounds. The primary strategies involve either forming the benzylamine from a pre-existing thiazole-containing aldehyde or constructing the thiazole ring onto a benzylamine precursor.

Reductive amination is a widely used and highly effective method for the synthesis of amines, including benzylamines. ias.ac.inorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. ias.ac.in

For the synthesis of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine, a key intermediate is 4-(1,3-thiazol-2-yl)benzaldehyde. sigmaaldrich.com This aldehyde can be reacted with methylamine (B109427) in the presence of a suitable reducing agent to yield the target secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH). organic-chemistry.orgyoutube.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. youtube.com The choice of reducing agent can be critical to avoid unwanted side reactions and ensure high yields. organic-chemistry.orgyoutube.com

The general scheme for this reductive amination is as follows:

Step 1: Imine Formation: The carbonyl group of 4-(1,3-thiazol-2-yl)benzaldehyde reacts with methylamine to form a Schiff base (imine).

Step 2: Reduction: A hydride-based reducing agent or catalytic hydrogenation reduces the imine to the final N-methylbenzylamine product. ias.ac.inresearchgate.net

This two-step, often one-pot, procedure is advantageous due to its operational simplicity and the commercial availability of a wide range of aldehydes and amines. organic-chemistry.org

The thiazole ring is a common heterocycle in medicinal chemistry and can be synthesized through several named reactions. frontiersin.orgresearchgate.net The most prominent method is the Hantzsch thiazole synthesis, first described in 1887. chemhelpasap.comwikipedia.orgsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com

To generate the 4-(1,3-thiazol-2-yl)benzyl portion of the target molecule, a common precursor is 2-bromo-1-(4-formylphenyl)ethanone, which can be reacted with thioformamide (B92385). Modifications of this approach allow for the introduction of various substituents onto the thiazole ring. nih.govnih.gov

Other notable methods for thiazole synthesis include:

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide. wikipedia.orgjpionline.org

Gabriel Synthesis: In this approach, α-acylamino ketones react with phosphorus pentasulfide to form the thiazole ring. jpionline.org

Once the thiazole ring is formed, it can be further functionalized. For instance, C-H activation strategies catalyzed by transition metals like palladium can be used to introduce alkyl or alkenyl groups at specific positions on the thiazole ring, allowing for the creation of diverse analogues. mdpi.com

One-pot, multi-component reactions are highly efficient strategies in organic synthesis as they reduce the number of purification steps, save time, and minimize waste. oiccpress.com Several one-pot methods have been developed for the synthesis of thiazole derivatives. nih.govacs.orgacgpubs.orgijcce.ac.irresearchgate.net

For example, a multicomponent reaction could involve the in-situ formation of an α-haloketone which then reacts with a thioamide to form the thiazole ring according to the Hantzsch synthesis. acgpubs.orgijcce.ac.ir Some green chemistry approaches utilize catalysts like NiFe2O4 nanoparticles in environmentally friendly solvents like ethanol-water mixtures to facilitate the one-pot synthesis of thiazole scaffolds. acs.orgresearchgate.net These methods often proceed with high yields and may involve the condensation of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides. acs.orgresearchgate.net Such strategies can be adapted to produce complex thiazole-containing intermediates required for the synthesis of this compound. ijcce.ac.ir

Specific Synthetic Routes to this compound

While general strategies provide a framework, the most direct synthesis of this compound typically involves the reductive amination of 4-(1,3-thiazol-2-yl)benzaldehyde with methylamine.

A plausible and efficient synthetic sequence is outlined below:

Synthesis of 4-(1,3-thiazol-2-yl)benzaldehyde: This key intermediate can be prepared via a Hantzsch-type synthesis. For instance, reacting 4-formylphenacyl bromide with thioformamide would yield the desired aldehyde.

Reductive Amination: The resulting 4-(1,3-thiazol-2-yl)benzaldehyde is then subjected to reductive amination with methylamine. This is typically carried out in a solvent like methanol (B129727) or dichloroethane, using a reducing agent such as sodium triacetoxyborohydride. The reaction mixture is stirred at room temperature until completion, followed by standard aqueous workup and purification to afford this compound.

This specific route is highly convergent and allows for late-stage introduction of the N-methyl group, which is beneficial for creating analogues by simply varying the amine used in the reductive amination step.

Advanced Chemical Transformations for Structural Diversification

Once the this compound core is synthesized, its structure can be further diversified through various chemical transformations. Alkylation and acylation reactions are particularly useful for modifying the nucleophilic nitrogen atoms present in the molecule.

The secondary amine of this compound is a primary site for further functionalization.

N-Alkylation: The amine can be further alkylated to form tertiary amines using alkyl halides in the presence of a base. It is also possible to perform a second reductive amination with a different aldehyde or ketone to introduce another alkyl group.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) will yield the corresponding N-acyl derivatives (amides). This is a common strategy to introduce a wide variety of functional groups. nih.gov

The nitrogen atom in the thiazole ring is generally less nucleophilic than the benzylamine nitrogen. However, it can undergo alkylation, particularly with potent alkylating agents like methyl iodide, to form a quaternary thiazolium salt. wikipedia.org These salts can have different chemical properties and biological activities compared to the parent molecule.

The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings. youtube.comyoutube.comlibretexts.org While direct acylation of the benzyl (B1604629) ring in the final product might be complex due to the presence of other functional groups, acylation of a precursor molecule is a viable strategy for introducing ketone functionalities. libretexts.org

These diversification reactions are crucial for exploring the structure-activity relationships of this class of compounds.

Cross-Coupling Methodologies for Aryl and Heteroaryl Linkages

The formation of the crucial C-C bond between the thiazole and benzyl moieties in this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to construct the aryl-heteroaryl linkage.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds. In the context of synthesizing the target scaffold, it typically involves the coupling of a thiazole boronic acid or ester with an appropriate aryl halide (e.g., 4-bromobenzylamine (B181089) derivative) in the presence of a palladium catalyst and a base.

Stille Coupling: The Stille reaction provides an alternative route, coupling an organotin reagent (e.g., a thiazole stannane) with an aryl halide. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org The reaction is catalyzed by palladium complexes and is tolerant of a wide range of functional groups. libretexts.org

Negishi Coupling: This methodology involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of 2-arylthiazoles, 2-bromothiazole (B21250) can be converted into an organozinc intermediate, which then couples with an aryl halide. researchgate.net This method is noted for its high functional group tolerance and reactivity. wikipedia.orglookchem.com

Direct C-H Arylation: More recent strategies focus on the direct arylation of the thiazole C-H bond, which avoids the pre-functionalization required for traditional cross-coupling reactions. organic-chemistry.org Palladium-catalyzed direct C-H arylation often targets the C5 position of the thiazole ring. organic-chemistry.orgresearchgate.net However, by switching the catalyst system, for instance to copper, selectivity can sometimes be shifted to other positions like C2. nih.gov This approach offers a more atom-economical and environmentally friendly alternative. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Methodologies for 2-Arylthiazole Synthesis

| Reaction | Heteroaryl Reagent | Aryl Reagent | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Thiazole Boronic Acid/Ester | Aryl Halide/Triflate | Palladium | Mild conditions, commercially available reagents, low toxicity of byproducts | Requires pre-synthesis of boronic acid/ester |

| Stille | Thiazole Stannane | Aryl Halide/Triflate | Palladium | High functional group tolerance, stable reagents | Toxicity of organotin compounds and byproducts organic-chemistry.org |

| Negishi | Thiazole Organozinc | Aryl Halide/Triflate | Palladium or Nickel | High reactivity, excellent functional group tolerance | Moisture and air sensitivity of organozinc reagents |

| Direct C-H Arylation | Thiazole | Aryl Halide | Palladium or Copper | Atom economical, avoids pre-functionalization | Challenges in controlling regioselectivity |

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound offers multiple points for modification to explore structure-activity relationships and optimize properties. These modifications can be broadly categorized into changes in the N-methylbenzylamine substructure, the 1,3-thiazole heterocycle, and the linker region.

Modifications of the N-Methylbenzylamine Substructure

The N-methylbenzylamine moiety can be altered in several ways to generate analogues.

N-Alkylation and N-Acylation: The secondary amine provides a reactive handle for further functionalization. Reaction with various alkyl halides can introduce different alkyl groups in place of the methyl group. ncert.nic.in Similarly, acylation with acid chlorides or anhydrides can yield a range of amide derivatives. ncert.nic.inyoutube.com

Aromatic Ring Substitution: The benzene (B151609) ring can be substituted with various functional groups. Friedel-Crafts alkylation or acylation can introduce alkyl or acyl groups onto the ring. studymind.co.uk Other electrophilic aromatic substitution reactions can be employed to install groups such as halogens, nitro, or sulfonyl moieties, which can then be further manipulated.

Benzylic Position Modification: The benzylic CH2 group can be a site for modification, for instance, by introducing substituents or homologation to alter the spacing and conformation relative to the aromatic ring.

Table 2: Examples of N-Methylbenzylamine Substructure Modifications

| Modification Type | Reagents/Reaction | Resulting Moiety |

|---|---|---|

| N-Alkylation | Ethyl iodide, Base | N-Ethylbenzylamine |

| N-Acylation | Acetyl chloride, Pyridine | N-Acetyl-N-methylbenzylamine |

| Aromatic Nitration | HNO₃, H₂SO₄ | Substituted nitrobenzyl ring |

| Aromatic Halogenation | Br₂, FeBr₃ | Substituted bromobenzyl ring |

Elaboration of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring is a versatile heterocycle that can be functionalized at its C4 and C5 positions. tandfonline.comnih.gov The foundational method for constructing the thiazole ring itself is often the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. tandfonline.comtandfonline.commdpi.com Modifications to this classic synthesis allow for the introduction of a wide variety of substituents.

Substitution at C4 and C5: The choice of the α-haloketone precursor in the Hantzsch synthesis directly determines the substituent at the C4 and/or C5 position. rsc.org By using different α-haloketones, a diverse array of analogues with varying alkyl, aryl, or functionalized groups at these positions can be prepared. rsc.orgnih.gov

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions. The electron density of the ring generally directs electrophiles to the C5 position. wikipedia.org Reactions such as halogenation can introduce a handle for further cross-coupling reactions.

Deprotonation and Functionalization: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by a strong base. pharmaguideline.com However, for a 2-substituted thiazole, the C5 proton is often susceptible to deprotonation by organolithium reagents, allowing for subsequent reaction with various electrophiles to install new functional groups. pharmaguideline.com

Linker Region Variation and Bridging Architectures

Amide and Ether Linkers: One common strategy is to connect the thiazole and benzylamine moieties through flexible linkers. For example, an amide linkage can be formed by coupling a thiazole carboxylic acid with an aminobenzylamine derivative, or vice versa. acs.orgnih.govresearchgate.netresearchgate.net Similarly, ether linkages can be established. These linkers can alter the distance and relative orientation of the two key substructures.

Hybrid Molecules: The thiazole moiety can be "clubbed" or linked with other heterocyclic systems, creating hybrid molecules with potentially novel properties. nih.govacs.org These linkers can be simple methylene (B1212753) bridges or more complex chains. nih.gov

Bridged Architectures: For more rigid analogues, the two ring systems can be incorporated into a fused or bridged polycyclic system. This can be achieved through intramolecular cyclization reactions, for instance, by designing precursors with appropriately positioned reactive functional groups on both the thiazole and benzylamine components. An example could be the formation of thiazolo[3,2-a]pyrimidin-5-ones from 2-aminothiazoles. tandfonline.com

Molecular Interactions and in Vitro Biological Activity Profiling of N Methyl 4 1,3 Thiazol 2 Yl Benzylamine

Investigation of Macromolecular Binding Partners

There is no publicly available scientific literature detailing the biophysical characterization of interactions between N-Methyl-4-(1,3-thiazol-2-yl)benzylamine and ribosomal RNA using T2 Relaxation NMR Spectroscopy or other methods.

No data has been published regarding the binding affinities or stoichiometry of this compound with ribosomal RNA.

While various derivatives of the thiazole (B1198619) scaffold have been investigated for their biological activity, specific in vitro studies to identify protein or nucleic acid targets for this compound have not been reported in the scientific literature. Research on analogous structures suggests potential targets could include enzymes or receptors, but this remains speculative without direct experimental evidence for the compound . nih.govnih.gov

Ribosomal RNA Binding Studies

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Specific structure-activity relationship (SAR) studies for derivatives of this compound are not available. However, analysis of related thiazole-containing compounds allows for the discussion of general pharmacophoric elements. The thiazole ring is a recognized privileged structure in medicinal chemistry, often contributing to target binding through its planar, aromatic nature and potential for hydrogen bonding. mdpi.com Modifications to the substituents on the thiazole and benzyl (B1604629) rings in other chemical series have been shown to significantly impact biological activity, indicating their importance as pharmacophoric elements. scielo.brnih.govpolyu.edu.hk For example, in different classes of thiazole derivatives, the nature and position of substituents on attached phenyl rings can modulate potency and selectivity for various biological targets. mdpi.comnih.gov Without direct studies on this compound derivatives, any elucidation of its specific pharmacophore remains theoretical.

Positional and Electronic Effects of Substituents on Molecular Recognition

The molecular recognition of this compound and its analogues by biological targets is significantly influenced by the position and electronic properties of substituents on both the thiazole and benzyl rings. The thiazole moiety itself is a key structural feature, prized in medicinal chemistry for its rigid planarity, electronic characteristics, and potential for hydrogen bonding, all of which facilitate favorable interactions with biological targets. mdpi.com The unique electronic structure and hydrogen-bonding capabilities of heterocyclic compounds like thiazole are crucial for target binding and molecular recognition. mdpi.com

Studies on related 2-heteroarylimino-5-benzylidene-4-thiazolidinones have shown that substituents on the benzene (B151609) ring, such as hydroxy, methoxy, nitro, and chloro groups, play a role in their antimicrobial activity. nih.gov For instance, in a series of N-(thiazol-2-yl)-benzamide analogs, which are structurally related to this compound, the substituent pattern on the phenyl ring was found to be a critical determinant of their antagonist activity at the Zinc-Activated Channel (ZAC). nih.gov Specifically, a 3-fluorophenyl analog demonstrated significant potency, while a pentafluorinated analog was considerably weaker, highlighting the nuanced effects of halogen substitution. nih.gov

The substitution on the thiazole ring itself is also pivotal. For example, in a series of thiazole derivatives, the introduction of a 4-(tert-butyl) group on the thiazole ring was a feature of several active ZAC antagonists. nih.gov Conversely, the presence of other substituents on the thiazole ring, such as 5-ethyl ester or 4-methyl groups, sometimes resulted in weaker activity. nih.gov

Bioisosteric Replacements and Scaffold Hopping in SAR Development

Bioisosteric replacement and scaffold hopping are established strategies in medicinal chemistry to optimize the pharmacological profile of a lead compound. For analogues of this compound, these approaches have been explored to modulate activity, selectivity, and pharmacokinetic properties. nih.gov

In the development of antimicrobial agents, the replacement of a thiazole nucleus with a benzo[d]thiazole bicyclic system in 2-(benzo[d]thiazol-2-ylimino)thiazolidin-4-one led to significant antifungal properties that were absent in the parent thiazole-containing compound. nih.gov This demonstrates how scaffold hopping from a simple thiazole to a more complex benzothiazole (B30560) can introduce new and valuable biological activities.

The concept of bioisosterism is also evident in the development of Janus kinase (JAK2) inhibitors, where a pyrazol-3-yl amine was successfully replaced with a thiazol-2-yl amine to yield potent and selective inhibitors. acs.org This highlights the interchangeability of different five-membered nitrogen-containing heterocycles in maintaining key binding interactions.

Furthermore, within a series of NLRP3 inflammasome inhibitors, a pharmacophore-hybridization strategy was employed by combining an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. mdpi.com This type of scaffold hopping, which merges structural motifs from different known active compounds, can lead to novel chemical entities with improved properties. mdpi.com

The synthesis of hybrid molecules containing both thiazole and other heterocyclic rings like 2-pyrazoline (B94618) or pyrazole (B372694) is another example of scaffold hopping aimed at enhancing antimicrobial potential. nih.gov Structure-activity relationship (SAR) studies of these hybrid compounds revealed that the nature of the substituents on the newly introduced heterocyclic ring was critical for their antibacterial and antifungal activities. nih.gov

In Vitro Mechanistic Investigations at the Molecular and Cellular Level

Characterization of Specific Enzyme Inhibition Profiles (if applicable for this compound or direct analogues)

While specific enzyme inhibition data for this compound is not extensively documented, studies on its direct analogues and related thiazole-containing compounds reveal significant inhibitory activity against several enzyme families. These findings provide insights into the potential biological targets of this chemical scaffold.

Thiazole derivatives have been shown to be effective inhibitors of carbonic anhydrases, cholinesterases, and other enzymes. nih.govnih.gov For example, a series of 2-amino-4-arylthiazole derivatives were evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The substitution pattern on the aryl ring was found to be critical for both the potency and selectivity of inhibition. nih.gov

Specifically, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II, AChE, and BChE. nih.gov This underscores the importance of the electronic properties of the substituent on the phenyl ring in determining the inhibitory profile.

In another study, a library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides was synthesized and found to preferentially inhibit hCA isoforms II and XII, which are implicated in various pathological conditions. nih.gov The nature of the aryl substituent at the 4-position of the dihydrothiazole ring influenced the inhibitory potency. nih.gov

Furthermore, benzylamine-sulfonamide derivatives have been investigated as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme involved in the metabolism of neurotransmitters. researchgate.net While not direct thiazole analogues, this highlights the potential for the benzylamine (B48309) moiety to target specific enzymes.

The table below summarizes the enzyme inhibition data for some analogues related to this compound.

| Compound Class | Target Enzyme | Key Findings |

| 2-Amino-4-arylthiazoles | hCA I, hCA II, AChE, BChE | Substituent-dependent inhibition; 2-amino-4-(4-chlorophenyl)thiazole was a potent hCA I inhibitor (Ki = 0.008 µM), while 2-amino-4-(4-bromophenyl)thiazole was a potent inhibitor of hCA II, AChE, and BChE (Ki = 0.124 µM, 0.129 µM, and 0.083 µM, respectively). nih.gov |

| 4-[(3-Methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides | hCA I, II, IX, XII | Preferential inhibition of isoforms II and XII; activity is dependent on electronic and steric features of the aryl substituent. nih.gov |

| Benzylamine-sulfonamides | hMAO-B | Some derivatives showed potent and non-competitive inhibition of hMAO-B. researchgate.net |

| N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide (ITMM) | mGluR1 | A selective antagonist with nanomolar affinity (Ki = 12.6 nM). nih.gov |

Cellular Pathway Modulation Studies (e.g., protein synthesis modulation)

Research into the cellular pathway modulation by this compound and its close analogues is an emerging area. One notable example is the investigation of N-(thiazol-2-yl)-benzamide analogs as selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov ZAC is a cation channel that is activated by zinc and protons, and its modulation can impact various cellular signaling pathways. The study demonstrated that these compounds could inhibit both Zn2+- and H+-evoked ZAC signaling, as well as the spontaneous activity of the channel. nih.gov The slow onset of the channel block suggested a state-dependent mechanism of inhibition. nih.gov While this study did not directly investigate protein synthesis, the modulation of ion channel activity can have downstream effects on cellular processes that are dependent on ion homeostasis and signaling cascades.

Computational and Biophysical Characterization of N Methyl 4 1,3 Thiazol 2 Yl Benzylamine

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. In the case of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine, docking studies can provide insights into its potential biological targets and the key interactions that stabilize the ligand-protein complex. These simulations are instrumental in structure-based drug design, helping to rationalize the compound's activity and guide the development of more potent analogues. nih.govnih.gov

The process typically involves preparing a 3D model of the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. The poses are then scored based on a function that estimates the binding affinity. For thiazole (B1198619) derivatives, docking studies have been successfully employed to investigate their interactions with various enzymes and receptors. semanticscholar.orgmdpi.comnih.gov

A hypothetical docking study of this compound against a putative protein kinase target could reveal key interactions. The thiazole ring, for instance, might form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The benzyl (B1604629) group could occupy a hydrophobic pocket, while the methylamine (B109427) moiety could form additional hydrogen bonds or electrostatic interactions with nearby residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Thiazole N with backbone NH of Alanine; NH of methylamine with side chain of Aspartic Acid |

| Hydrophobic Interactions | Benzyl ring with Phenylalanine, Leucine, Valine residues |

| Pi-Stacking Interactions | Thiazole ring with Phenylalanine |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. For this compound, these calculations can provide valuable information about its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for understanding the molecule's reactivity and its ability to participate in various chemical reactions and intermolecular interactions.

The calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO orbitals and their energy gap are important descriptors of molecular reactivity and are often used in quantitative structure-activity relationship (QSAR) studies. researchgate.net

Table 2: Selected Quantum Chemical Properties of this compound (Hypothetical Values)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed picture of its conformational landscape and flexibility in different environments, such as in solution or when bound to a protein. mdpi.comnih.gov

Table 3: Torsional Angle Analysis from a Hypothetical MD Simulation

| Dihedral Angle | Description | Average Value (degrees) |

| τ1 | C(thiazole)-C(benzyl)-N-C(methyl) | 175 |

| τ2 | C(aromatic)-C(benzyl)-N-C(methyl) | -65 |

| τ3 | C(thiazole)-C(benzyl)-C(aromatic)-C(aromatic) | 45 |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govptfarm.pl For a set of thiazole-benzylamine derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors. ontosight.ai

These descriptors can be calculated from the 2D or 3D structure of the molecules and can be constitutional, topological, electronic, or steric in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the QSAR model. A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

A hypothetical QSAR equation for a series of thiazole-benzylamine derivatives might look like:

pIC50 = 0.5 * LogP - 0.2 * PSA + 0.8 * (HOMO-LUMO gap) + 2.1

Table 4: Hypothetical Molecular Descriptors for a Set of Thiazole-Benzylamine Analogues

| Compound | LogP | Polar Surface Area (PSA) | HOMO-LUMO Gap (eV) |

| This compound | 3.2 | 45.6 | 4.4 |

| Analogue 1 | 3.5 | 48.2 | 4.2 |

| Analogue 2 | 2.9 | 42.1 | 4.6 |

X-ray Crystallographic Analysis of Related Thiazole-Benzylamine Systems

X-ray crystallography is an experimental technique that provides precise information about the 3D arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of related thiazole-benzylamine systems can offer valuable insights into its likely solid-state conformation and intermolecular interactions. mdpi.comnih.govanalis.com.my

Table 5: Predicted Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Bond Length (C-S in thiazole) | ~1.72 Å |

| Key Bond Angle (C-N-C in thiazole) | ~110° |

| Dominant Intermolecular Interaction | N-H...N hydrogen bonding |

Strategic Importance in Lead Discovery and Optimization for Targeted Research

N-Methyl-4-(1,3-thiazol-2-yl)benzylamine as a Fragment-Based Lead in Drug Discovery Paradigms

Fragment-Based Drug Discovery (FBDD) has become an established and powerful technique for identifying novel lead compounds. nih.gov This approach begins with screening libraries of small, low-molecular-weight molecules, or "fragments," to identify those that bind with low affinity but high efficiency to a biological target. acs.org These initial fragment hits are then optimized and elaborated into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging. nih.gov

The thiazole (B1198619) scaffold is a particularly attractive building block for FBDD campaigns. nih.gov Thiazoles are present in a vast number of bioactive compounds and have been identified as hits in multiple fragment screening efforts. nih.gov For instance, the thiazole scaffold was found to be enriched in active fragments from screenings conducted at Novartis, and other campaigns have identified thiazole-based fragments as inhibitors for targets like the bromodomain of ATAD2 and as new antitubercular leads. nih.gov

This compound embodies the key characteristics of a successful fragment or a lead compound derived from one. Its molecular structure is well-suited for FBDD, adhering to the general physicochemical properties desired for fragment libraries, as outlined in the table below.

Table 1: Physicochemical Properties of Representative Fragment-Sized Thiazoles This table presents typical property ranges for fragments used in FBDD campaigns, contextualizing the suitability of the this compound scaffold.

| Property | Typical Fragment Value | This compound (Estimated) | Rationale for FBDD |

| Molecular Weight | < 300 Da | ~218 Da | Ensures sufficient complexity for binding while maintaining room for optimization. |

| cLogP | < 3 | ~2.5 | Balances solubility and permeability for effective screening and ADME properties. |

| Hydrogen Bond Donors | ≤ 3 | 1 | Provides specific interactions without excessive polarity. |

| Hydrogen Bond Acceptors | ≤ 3 | 2 | Offers key points for target engagement. |

| Rotatable Bonds | ≤ 3 | 3 | Limits conformational entropy loss upon binding, favoring higher ligand efficiency. |

The structural components of this compound provide clear vectors for optimization. The secondary amine offers a point for modification to probe interactions within a binding pocket, while the benzyl (B1604629) and thiazole rings can be substituted to enhance potency, selectivity, and physicochemical properties. nih.gov However, a critical aspect of using thiazole fragments is the need for careful hit validation. nih.gov Certain thiazole derivatives, particularly 2-aminothiazoles, are known to be potential "frequent hitters" that can exhibit promiscuous or non-specific inhibition. nih.govacs.org Therefore, any screening hits based on this scaffold must undergo rigorous profiling to confirm a specific, on-target mechanism of action and rule out liabilities such as redox activity or thiol reactivity. nih.govacs.org

Rational Design and Optimization Strategies for Thiazole-Benzylamine Scaffolds

Once a lead compound like this compound is identified, rational design strategies are employed to optimize its structure into a potent and selective drug candidate. nih.gov These strategies rely on understanding the Structure-Activity Relationship (SAR) to guide chemical modifications that improve biological activity and drug-like properties.

Optimization of the thiazole-benzylamine scaffold can proceed through several key avenues:

Substitution on the Benzyl Ring: The phenyl group is a prime target for modification. Adding substituents can modulate electronic properties and create new interactions with the target protein. For example, introducing electron-withdrawing or electron-donating groups can influence binding affinity and metabolic stability. This approach was successfully used in the design of benzylidenehydrazinyl-substituted thiazole derivatives as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov

Modification of the Amine Group: The N-methyl group can be altered to explore steric and electronic effects. Replacing it with larger alkyl groups, cyclic amines, or other functional groups can probe for additional space in the binding site and introduce new interaction points.

Substitution on the Thiazole Ring: While the core is often essential for activity, substitution at the C4 or C5 positions of the thiazole ring can fine-tune the molecule's properties. analis.com.my These modifications can block metabolic soft spots or introduce new vectors for binding.

Bioisosteric Replacement: In some cases, the thiazole or benzyl ring may be replaced with other aromatic or heterocyclic systems to improve pharmacokinetic profiles or intellectual property standing. researchgate.net For instance, a benzothiazole (B30560) could be used to extend the scaffold and explore larger binding domains. benthamscience.com

The process of lead optimization is iterative, involving cycles of design, synthesis, and testing. The hypothetical SAR data in the table below illustrates how systematic modifications to the core scaffold can lead to significant improvements in potency.

Table 2: Illustrative Structure-Activity Relationship (SAR) for Thiazole-Benzylamine Analogs This table provides a hypothetical example of an SAR study for a series of analogs based on the this compound scaffold, demonstrating the impact of chemical modifications on inhibitory activity against a target enzyme.

| Compound ID | R1 (on Benzyl Ring) | R2 (on Amine) | Target Inhibition IC₅₀ (nM) |

| Lead Compound | H | -CH₃ | 5,200 |

| Analog 1 | 4-Fluoro | -CH₃ | 2,100 |

| Analog 2 | 4-Chloro | -CH₃ | 950 |

| Analog 3 | 4-Methoxy | -CH₃ | 4,500 |

| Analog 4 | 4-Chloro | -H | 3,500 |

| Analog 5 | 4-Chloro | -Ethyl | 680 |

| Optimized Lead | 3,4-Dichloro | -Ethyl | 95 |

Integration with High-Throughput Screening (HTS) and Virtual Screening Methodologies

The discovery of lead compounds based on the thiazole-benzylamine scaffold is significantly accelerated by the integration of modern screening technologies. youtube.com High-Throughput Screening (HTS) and Virtual Screening (VS) are complementary approaches that enable the rapid evaluation of vast chemical libraries to identify promising starting points for drug discovery programs. youtube.commdpi.com

High-Throughput Screening (HTS) involves the automated testing of large compound collections—often numbering in the millions—against a specific biological target. youtube.com Thiazole-containing scaffolds are well-represented in industrial and academic screening libraries due to their proven track record in medicinal chemistry. An HTS campaign could identify this compound or a related analog as an initial "hit." The speed of HTS allows for the rapid exploration of chemical diversity, turning a process that once took months into a matter of weeks. youtube.com Following initial identification, HTS hits must undergo a rigorous validation cascade to confirm their activity, determine their mechanism of action, and eliminate artifacts or promiscuous inhibitors. nih.gov

Virtual Screening (VS) utilizes computational methods to assess large libraries of digital compounds, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. mdpi.comamanote.com This approach significantly reduces the time and cost associated with experimental screening.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how compounds from a virtual library, built around the thiazole-benzylamine scaffold, will bind to the target's active site. nih.govmdpi.com This method provides insights into potential binding modes and helps prioritize candidates that are most likely to be active.

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, VS can be performed based on the chemical features of known active molecules. nih.gov A pharmacophore model can be developed from the thiazole-benzylamine core, defining the essential spatial arrangement of features like hydrogen bond donors/acceptors and aromatic rings required for biological activity. This model is then used to search virtual libraries for new compounds that match the pharmacophore.

The integration of these screening methods creates a powerful and efficient workflow for drug discovery. HTS can provide initial experimental starting points, while VS can refine hit lists, explore chemical space computationally, and guide the rational design of more potent and selective analogs. youtube.commdpi.com

Table 3: Comparison of Screening Methodologies for Thiazole-Based Scaffolds

| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) | Virtual Screening (VS) |

| Library Size | 100,000s to Millions | 100s to 1,000s | Millions to Billions |

| Compound Type | Drug-like molecules | Small, low-complexity fragments | Digital compound structures |

| Hit Affinity | Micromolar to Nanomolar | Millimolar to Micromolar | Predicted affinity (scoring function) |

| Primary Goal | Identify active "hits" from large libraries | Identify efficient binders for lead generation | Prioritize compounds for synthesis/testing |

| Key Advantage | Broad experimental survey of chemical space | High hit rates, efficient lead optimization | Speed, cost-effectiveness, exploration of vast chemical space |

| Key Challenge | High cost, potential for false positives | Requires sensitive biophysical techniques | Dependent on model accuracy, requires experimental validation |

Emerging Research Frontiers and Future Directions for N Methyl 4 1,3 Thiazol 2 Yl Benzylamine Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of thiazole (B1198619) and benzylamine (B48309) derivatives often involves multi-step processes with harsh reagents and significant waste generation. The future of synthesizing N-Methyl-4-(1,3-thiazol-2-yl)benzylamine lies in the adoption of green and sustainable chemistry principles.

Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing, providing enhanced reaction control, improved safety, and scalability. nih.govnih.gov For the synthesis of the thiazole core of this compound, a flow chemistry approach could involve the Hantzsch thiazole synthesis in a microreactor system. nih.gov This method allows for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purity. nih.gov A potential flow synthesis setup is depicted in the table below.

| Step | Reaction | Reagents | Conditions |

| 1 | Thiazole ring formation | α-haloketone and thioamide | Continuous flow microreactor, elevated temperature |

| 2 | N-methylation and benzylation | Methylating and benzylating agents | Subsequent in-line reaction module |

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net The synthesis of both the thiazole ring and the N-alkylation of the benzylamine moiety can be significantly expedited using microwave-assisted organic synthesis (MAOS). openmedicinalchemistryjournal.comnih.gov This technique is particularly advantageous for rapid library synthesis to explore structure-activity relationships.

Green Solvents and Catalysts: The use of environmentally benign solvents such as water and glycerol (B35011) is a key aspect of sustainable synthesis. nih.govbroadinstitute.org Researchers are exploring catalyst-free reactions in these green solvents for the synthesis of 2-arylbenzothiazoles, a related class of compounds. nih.govbroadinstitute.org Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a critical area of research to minimize waste and improve the economic viability of the synthesis. acs.org

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. pharmaguideline.com While the direct enzymatic synthesis of this compound has not been reported, the biocatalytic synthesis of benzylamines from renewable feedstocks has been demonstrated. ebi.ac.uk Future research could focus on developing enzymatic cascades for the entire synthetic route.

Advanced Spectroscopic and Biophysical Techniques for Molecular Interactions

A thorough understanding of how this compound interacts with its biological targets is crucial for its development as a therapeutic agent. Advanced spectroscopic and biophysical techniques are instrumental in elucidating these molecular interactions in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure of the compound and for studying its binding to target proteins. mdpi.commdpi.com Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify the binding epitope of the small molecule and provide insights into the binding interface.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity and purity of the synthesized compound. nih.gov Advanced MS techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide dynamic information about protein conformational changes upon ligand binding, helping to map the binding site and allosteric effects.

X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to its target protein provides the most detailed atomic-level information about the binding mode. This information is invaluable for structure-based drug design and for understanding the key interactions that drive binding affinity and selectivity.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free biophysical techniques are the gold standard for quantifying the binding affinity and thermodynamics of small molecule-protein interactions. nih.govbroadinstitute.orgebi.ac.uknih.gov SPR provides real-time kinetic data (association and dissociation rates), while ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding constant). openmedicinalchemistryjournal.comnih.gov

| Technique | Information Obtained |

| NMR Spectroscopy | 3D structure, binding epitope, conformational changes |

| Mass Spectrometry | Molecular weight confirmation, protein dynamics |

| X-ray Crystallography | Atomic-level binding mode |

| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity |

| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (enthalpy, entropy), affinity, stoichiometry |

Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully grasp the biological effects of this compound, it is essential to move beyond a single-target perspective and adopt a systems-level approach. Systems biology integrates various "omics" data to build comprehensive models of cellular networks and predict how they are perturbed by small molecules. researchgate.net

Transcriptomics and Proteomics: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound, researchers can identify the cellular pathways and networks that are modulated by the compound. nih.govacs.org This can reveal not only the primary target but also off-target effects and downstream signaling cascades.

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites in a biological system. nih.gov Studying the metabolic perturbations caused by this compound can uncover its impact on cellular metabolism and identify potential biomarkers of its activity. researchgate.net

Integrative Multi-Omics Analysis: The true power of systems biology lies in the integration of multiple omics datasets. nih.govnih.govebi.ac.uk By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the compound's mechanism of action, identify key nodes in the affected pathways, and generate new hypotheses for its therapeutic applications. nih.gov

Application as a Chemical Probe for Biological Pathway Elucidation

A well-characterized small molecule with a defined mechanism of action can serve as a powerful chemical probe to dissect complex biological pathways. nih.gov this compound, once its target and mechanism are precisely defined, has the potential to be a valuable tool for chemical biology research.

Target Identification and Validation: If the primary target of this compound is a novel or poorly characterized protein, the compound can be used to study the function of that protein in various cellular contexts. broadinstitute.org By observing the phenotypic effects of inhibiting or activating the target with the compound, researchers can gain insights into its physiological role.

Pathway Mapping: Chemical probes can be used to perturb specific nodes in a signaling pathway, allowing for the elucidation of the connections and feedback loops within that pathway. nih.govnih.gov By treating cells with this compound and observing the downstream effects on other signaling molecules, the intricate wiring of cellular communication can be mapped.

Development of Tool Compounds: The chemical scaffold of this compound can serve as a starting point for the design of a library of related compounds with varying potencies and selectivities. This collection of "tool compounds" can be used to systematically probe the structure-function relationships of the target protein and to explore the consequences of different levels of target engagement.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-Methyl-4-(1,3-thiazol-2-yl)benzylamine, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-aminothiazole derivatives react with halogenated benzyl precursors in the presence of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. Triethylamine is often used to neutralize HCl byproducts . Reaction optimization includes controlling temperature (20–25°C), solvent selection (dioxane or dichloromethane), and stoichiometric ratios to minimize impurities like unreacted starting materials or by-products from over-alkylation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : and NMR identify protons and carbons in the benzylamine and thiazole moieties. For instance, the methyl group on the nitrogen resonates at ~2.3 ppm, while thiazole protons appear as distinct singlets .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 204.07 for CHNS) and fragmentation patterns .

- IR : Peaks near 3300 cm (N-H stretch) and 1600 cm (C=N/C=C in thiazole) validate functional groups .

Q. How is purity assessed during synthesis, and what are common contaminants encountered?

- Methodological Answer : Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane). Common impurities include unreacted 2-aminothiazole derivatives, residual solvents, or di-substituted by-products. Recrystallization from ethanol-DMF mixtures (1:1) is effective for purification .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) determines bond lengths, angles, and torsional conformations. For example, the dihedral angle between the thiazole and benzylamine rings can be measured to assess planarity. Computational tools like DFT (Density Functional Theory) model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Software such as ORTEP-III generates graphical representations of molecular packing and hydrogen-bonding networks .

Q. What catalytic systems enable enantioselective functionalization of this compound?

- Methodological Answer : Nickel(II) catalysts with chiral ligands (e.g., bisoxazoline) promote asymmetric reactions, such as the addition of nucleophiles to the thiazole ring. For example, enantioselective amidation can be achieved using N-azidoacetyl thioimides under mild conditions (0°C, DCM). Reaction progress is monitored via chiral HPLC to determine enantiomeric excess (ee) .

Q. How do electronic effects of the thiazole ring influence the reactivity of the benzylamine moiety?

- Methodological Answer : The electron-withdrawing thiazole ring reduces electron density on the benzylamine nitrogen, affecting its nucleophilicity. Hammett substituent constants (σ) and NMR chemical shifts quantify this effect. For instance, protonation studies in acidic buffers (e.g., benzoate/benzylamine) reveal pKa shifts, which correlate with thiazole’s inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.